

Known Pharmacological & Safety Profile of FSI-TN42

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Compound Focus: Fsi-TN42

Cat. No.: S14634475

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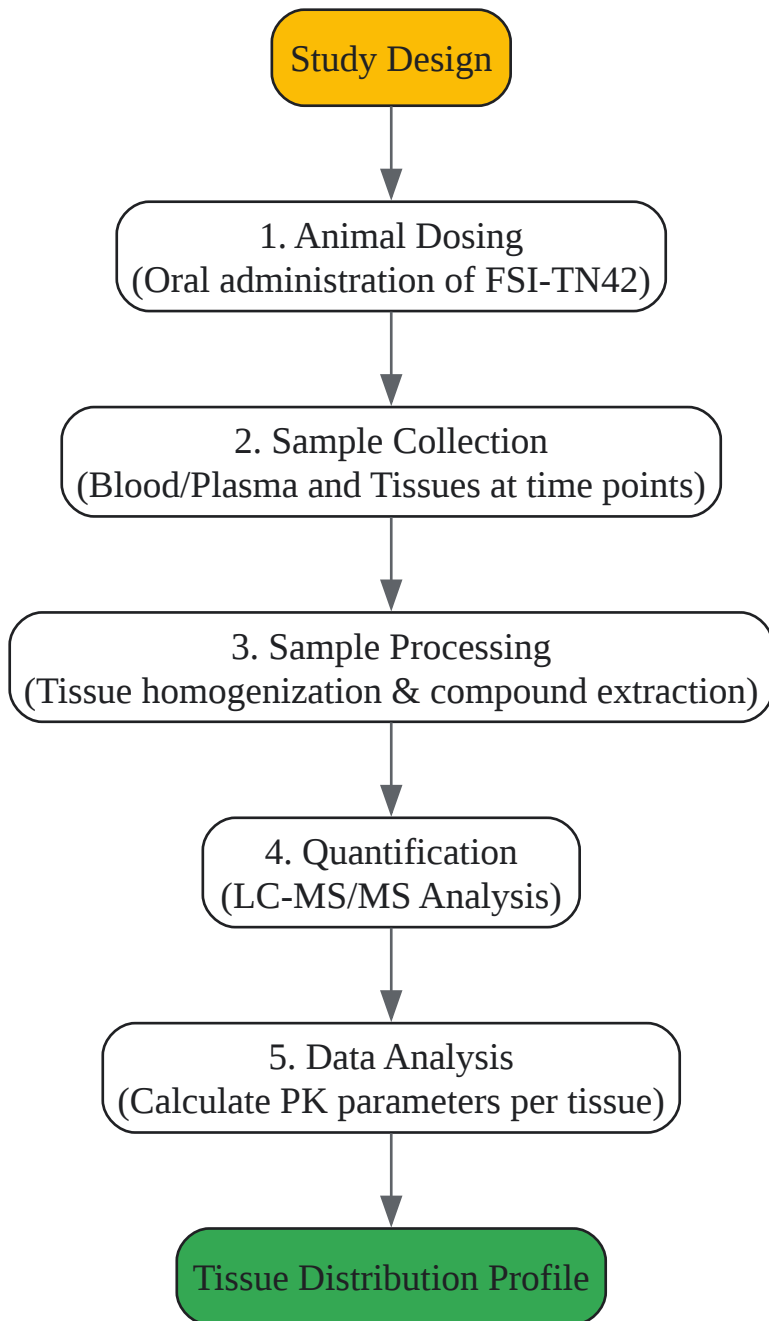
The table below summarizes the key findings from a diet-induced obesity mouse model study, which included preliminary safety and tissue examination [1] [2].

Aspect	Findings in Mice
Key Efficacy	Promoted significant weight loss, reduced fat mass, preserved lean mass [1] [2].
Mechanism	Acts as a selective, orally active ALDH1A1 inhibitor (IC ₅₀ : 23 nM); 800-fold more potent for ALDH1A1 than ALDH1A2 [3].
Toxicity Screening	No significant organ toxicity observed upon histopathology of brain, lungs, liver, kidney, heart, etc. [1].
Fertility Impact	Did not affect male fertility, unlike non-selective inhibitors [1].
Energy Balance	Did not alter food intake or activity levels; increased fat utilization for energy [1].

How to Approach Tissue Distribution Analysis

Since specific tissue distribution data for **FSI-TN42** is not published, you would need to conduct these experiments. The general workflow involves:

- **Compound Administration & Sample Collection:** Orally administer a known dose of **FSI-TN42** to animal models. At predetermined time points, collect blood (plasma) and tissues of interest (e.g., liver, adipose tissue, brain, muscle, testes).
- **Sample Processing:** Homogenize tissue samples and extract **FSI-TN42** along with plasma samples. The **targeted lipidomics protocol** used in the mouse study for liver samples can serve as a reference [1].
- **Quantification:** Use a highly sensitive and specific method like **Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)** to detect and quantify **FSI-TN42** concentrations in each sample.
- **Data Analysis:** Calculate pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC) for each tissue to understand the compound's absorption, distribution, and clearance.



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Frequently Asked Questions

Q: What is the major advantage of FSI-TN42 over other ALDH1A inhibitors like WIN 18,446? A: The key advantage is its **selectivity**. **FSI-TN42** is highly specific for ALDH1A1, which is linked to resistance to diet-induced obesity. In contrast, WIN 18,446 is a pan-inhibitor that also potently inhibits ALDH1A2,

leading to a reversible block in spermatogenesis and male infertility. **FSI-TN42** did not affect male fertility in studies [1].

Q: Which tissues should be prioritized for analysis in a tissue distribution study? A: Based on the known metabolic effects and safety profile, high-priority tissues should include:

- **Liver and Adipose Tissue:** For understanding its weight-loss mechanism and potential accumulation [1].
- **Testes:** To confirm the lack of distribution and validate its safety advantage over non-selective inhibitors [1].
- **Brain and Kidney:** To assess potential for central nervous system activity or renal clearance.

Q: The search result from TargetMol calls FSI-TN42 an "ALDH1A1 and ALDH1A2 inhibitor." Is this accurate? A: This appears to be a discrepancy. The primary research article and the MedChemExpress datasheet specifically describe **FSI-TN42** as a **highly selective ALDH1A1 inhibitor**, with 800-fold greater potency for ALDH1A1 over ALDH1A2 [1] [3]. The description on TargetMol might be incomplete or a misclassification, and the peer-reviewed study should be considered more authoritative.

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References

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3. FSI-TN42 (N42) | ALDH1A1 Inhibitor [medchemexpress.com]

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